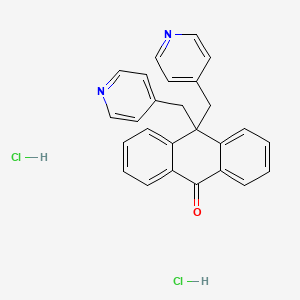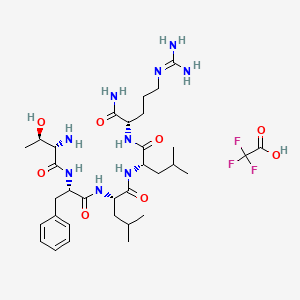
Tetramethylrhodamine
Übersicht
Beschreibung
Tetramethylrhodamine is a membrane-permeant, cationic, fluorescent dye that can label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . It accumulates in active mitochondria with intact membrane potentials .
Molecular Structure Analysis
Tetramethylrhodamine has a molecular formula of C24H22N2O3 . Its molecular weight is 386.4 g/mol . The structure of Tetramethylrhodamine includes a xanthene dye .Chemical Reactions Analysis
Tetramethylrhodamine has been used in various applications including activity-based protein profiling, enzyme-inhibitors screening, protein labeling and modifications, and hybrid monolithic column in proteomic analysis .Physical And Chemical Properties Analysis
Tetramethylrhodamine has a molecular weight of 386.4 g/mol . It is a xanthene dye .Wissenschaftliche Forschungsanwendungen
Cellular Chemoattractant Studies : TMR-labeled N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys acts as a chemoattractant for human neutrophils. Its binding and internalization can be observed using video intensification microscopy, highlighting TMR's utility in studying cellular processes (Niedel, Kahane, & Cuatrecasas, 1979).
Neuroanatomical Tracing : Tetramethylrhodamine-dextran is used as a sensitive anterograde tract-tracing label, allowing for the labeling and tracking of neurons in various neurological studies (Carr, Noga, Nance, & Jordan, 1994).
Fluorescence Probes for Biological Imaging : TMR derivatives, such as HySOx, have been developed for specific detection of hypochlorous acid in biological systems, aiding in real-time imaging of phagocytosis (Kenmoku, Urano, Kojima, & Nagano, 2007).
Detection of Intracellular Acrolein : TAMRA-phenyl azide, based on TMR, is used for direct detection of intracellular acrolein in live cells, particularly in cancer research (Pradipta et al., 2019).
Membrane Potential Measurement : TMRM, a derivative of TMR, is extensively used for measuring the membrane potential across plasma or mitochondrial membranes (Mao & Kisaalita, 2004).
Mitochondrial Function Studies : TMRM is also employed in studying mitochondrial function in living cells, particularly in neuronal research (Monteith et al., 2013).
MRI and Optical Imaging : Bifunctional contrast-enhancing agents combining TMR with metal chelators for gadolinium have been synthesized for simultaneous visualization by light and MRI microscopy (Hüber et al., 1998).
Protein Delivery into Live Cells : TMR-labeled dfTAT has been utilized for efficient protein delivery into live cells, mediating endosomal leakage and enabling intracellular delivery of proteins (Erazo‐Oliveras et al., 2014).
Safety And Hazards
Tetramethylrhodamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The development of hybrid small-molecule-protein labeling strategies enable the use of chemical fluorophores in living cells and in vivo . The optimization of small-molecule dyes for these complex biological environments is important, as synthetic fluorophores are often brighter and more photostable than fluorescent proteins .
Eigenschaften
IUPAC Name |
[9-(2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3.ClH/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTODYJZXSJIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220515 | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |
CAS RN |
70281-37-7 | |
| Record name | Tetramethylrhodamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70281-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070281377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Tetramethylrhodamine (TMR) itself doesn't have a specific biological target like a drug. Instead, its value lies in its ability to be conjugated to other molecules, allowing researchers to visualize and study these targets. For example, TMR can be conjugated to:
- Antibodies: This allows researchers to visualize the distribution of specific proteins within cells and tissues using techniques like immunofluorescence microscopy. [, , , ]
- Toxins: For instance, biotinylated α-bungarotoxin, which binds specifically to acetylcholine receptors, can be further linked to TMR-labeled avidin. This allows for visualization and study of acetylcholine receptor dynamics on the surface of muscle cells. []
- DNA/RNA aptamers: These are short, single-stranded DNA or RNA molecules that can bind to specific targets. TMR-labeled aptamers can be used for a variety of applications, including biosensing and studying molecular interactions. [, , , , ]
- Actin: By conjugating TMR to actin, researchers can observe the dynamics of actin polymerization and its interaction with other proteins in living cells. [, ]
A:
- pH: The fluorescence intensity of TMR can be affected by pH. For example, fluorescein-labeled aptamers show pH-dependent fluorescence decay, while TMR-labeled aptamers do not. []
- Solvent: The fluorescence properties of TMR can vary depending on the solvent. For example, TMR fluorescence is quenched when conjugated to an aptamer and dissolved in aqueous solution, but this quenching is reduced when acetonitrile is added. []
ANone: TMR itself is not known to possess catalytic properties. It acts primarily as a fluorescent reporter molecule.
ANone: While specific details about computational studies on TMR itself are not provided in the provided papers, it's important to note that fluorescent dyes, including rhodamine derivatives, are frequently studied using computational methods. These studies may focus on understanding:
ANone: As a fluorescent dye, the primary "activity" of TMR relates to its fluorescence properties. Modifications to its structure can impact these properties:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)
